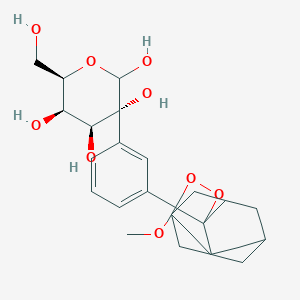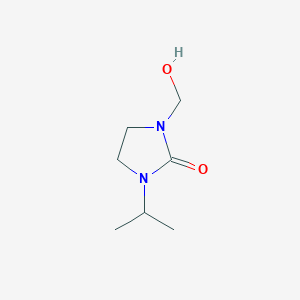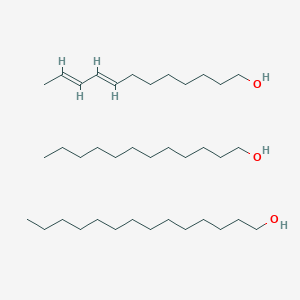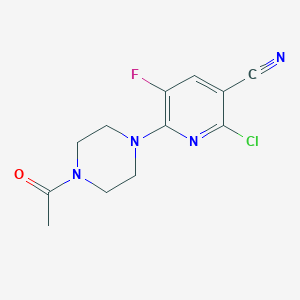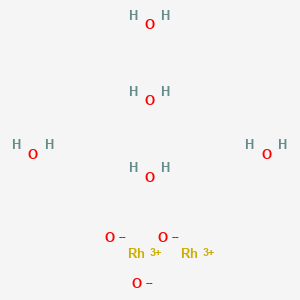
2-(三甲基甲硅烷基)-1,3-恶唑
描述
2-(Trimethylsilyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains both oxygen and nitrogen atoms in its structure. It is commonly used as a reagent in organic synthesis and has been found to exhibit interesting biological activities. In
科学研究应用
可官能化的恶唑合成: Pankova 等人 (2015) 描述了一种使用双(三甲基甲硅烷基)乙炔和丙烯酸衍生物合成 2-(杂)芳基-5-(三甲基甲硅烷基乙炔基)恶唑的方法,这些是可官能化的恶唑 (Pankova, Stukalov, & Kuznetsov, 2015)。
一锅法恶唑合成: Williams (1992) 开发了一种通用的、一锅法合成 2-取代恶唑的方法,突出了这种方法的多功能性和效率 (Williams, 1992)。
不对称合成中的配位化学: Gómez 等人 (1999) 讨论了 4,5-二氢-1,3-恶唑配体 (恶唑啉) 在过渡金属催化的不对称有机合成中的应用,展示了它们的多功能性和有效性 (Gómez, Muller, & Rocamora, 1999)。
环化生成取代的恶唑: Cunico 和 Kuan (1992) 报道了由 O-三甲基甲硅烷基酰三甲基甲硅烷氰醇合成恶唑,揭示了一条产生各种取代恶唑的途径 (Cunico & Kuan, 1992)。
将三甲基甲硅烷基引入杂芳香族 C-H 键: Wang 等人 (2019) 提出了一种 Cu(I) 催化的交叉偶联反应,将 1,1-双(三甲基甲硅烷基)甲基引入杂芳香族 C-H 键,这是一种有机合成中的新方法 (Wang, Xu, Yang, Sun, & Wang, 2019)。
超分子化学和材料科学: Shah 等人 (2015) 合成了挠性臂、C3 对称三恶唑用于超分子化学和材料科学,展示了基于恶唑的化合物的适应性 (Shah, Thakore, Vyas, & Sridhar, 2015)。
药物滥用治疗中拮抗剂的开发: Iso 和 Kozikowski (2006) 探索了合成为 mGluR5 拮抗剂的 4-芳基乙炔基-2-甲基恶唑衍生物,以潜在用于治疗药物滥用 (Iso & Kozikowski, 2006)。
合成方法学和应用综述: Shinde 等人 (2022) 对 1,3-恶唑衍生物的合成方法学和应用进行了全面综述,强调了它们在各个科学领域的意义 (Shinde 等人,2022)。
属性
IUPAC Name |
trimethyl(1,3-oxazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGHXHYNISNLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564015 | |
| Record name | 2-(Trimethylsilyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)-1,3-oxazole | |
CAS RN |
120629-79-0 | |
| Record name | 2-(Trimethylsilyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

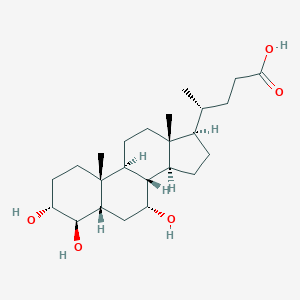


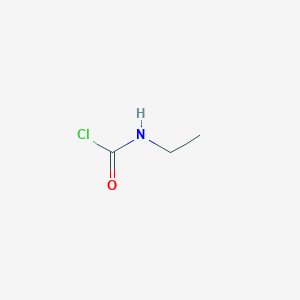
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

